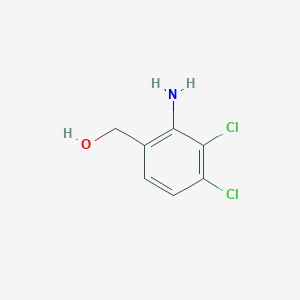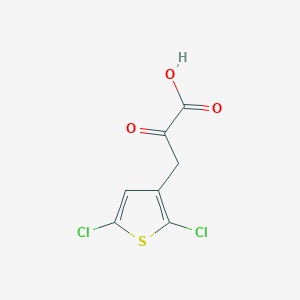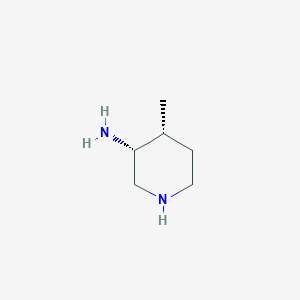![molecular formula C18H15N5O B2551675 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide CAS No. 1385461-92-6](/img/structure/B2551675.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide, also known as CPPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPMA belongs to the class of pyrazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Research demonstrates its utility in creating new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety. These processes involve reactions with hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate, leading to the formation of aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles, showcasing the compound's versatility in heterocyclic chemistry (Dawood, Alsenoussi, & Ibrahim, 2011).
Antimicrobial Activity
Another research direction explores the antimicrobial properties of heterocycles derived from this compound. Compounds synthesized using this molecule have been evaluated for their efficacy against various microbial agents, highlighting the potential for developing new antimicrobial agents. This research underscores the importance of structural variation in the development of compounds with potential therapeutic applications (Bondock, Rabie, Etman, & Fadda, 2008).
Facilitating Novel Organic Syntheses
The compound is also instrumental in facilitating novel organic syntheses, including the creation of 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. These syntheses involve reactions with hydrazonoyl chlorides and DMF-DMA, leading to a diverse range of organic products. This highlights the compound's role in expanding the toolkit available for organic chemists in the synthesis of complex molecules with potential for further functionalization and application in various fields (Dawood, Farag, & Khedr, 2008).
Insecticidal Applications
Research into the insecticidal properties of derivatives incorporating this compound against the cotton leafworm, Spodoptera littoralis, has shown promising results. The synthesis of new heterocycles incorporating a thiadiazole moiety from this compound and their assessment as insecticidal agents highlight its potential use in agricultural pest management, offering a new approach to controlling pest populations with synthetic organic compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-10-17(22-18(24)9-14-5-4-8-20-11-14)15-12-21-23(13-15)16-6-2-1-3-7-16/h1-8,11-13,17H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOAGHMLGNJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)






![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2551615.png)
